molecular formula C7H3ClN2O3 B1404408 5-chloro-7-nitro-1,3-benzoxazole CAS No. 1356111-15-3

5-chloro-7-nitro-1,3-benzoxazole

Cat. No.: B1404408
CAS No.: 1356111-15-3
M. Wt: 198.56 g/mol
InChI Key: KNEAFDRPEPJZOM-UHFFFAOYSA-N
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Description

5-chloro-7-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate chlorinated and nitrated precursors. One common method includes the reaction of 2-aminophenol with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or ionic liquids may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazole derivatives with different functional groups.

    Reduction: 5-chloro-7-amino-1,3-benzoxazole.

    Oxidation: Various oxidized benzoxazole derivatives depending on the oxidizing agent used.

Mechanism of Action

The mechanism of action of 5-chloro-7-nitro-1,3-benzoxazole involves its interaction with specific molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity . The chlorine atom can also participate in interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-nitrobenzoxazole
  • 7-nitro-1,3-benzoxazole
  • 5-chloro-1,3-benzoxazole

Uniqueness

5-chloro-7-nitro-1,3-benzoxazole is unique due to the presence of both chlorine and nitro groups at specific positions on the benzoxazole ringCompared to other similar compounds, it may exhibit different biological activities and chemical reactivity due to the combined effects of the chlorine and nitro groups .

Properties

IUPAC Name

5-chloro-7-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEAFDRPEPJZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740997
Record name 5-Chloro-7-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-15-3
Record name 5-Chloro-7-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356111-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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